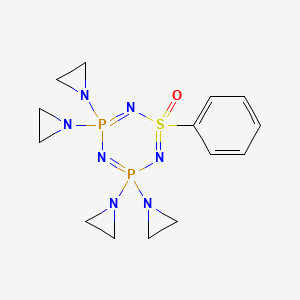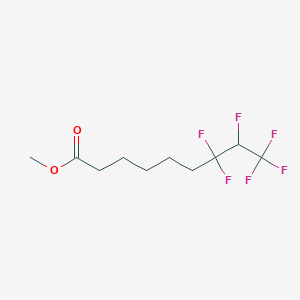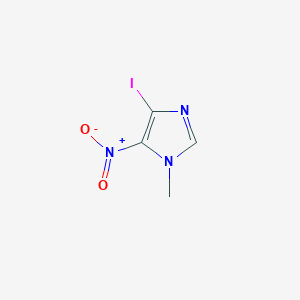
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is a complex organic compound with a unique structure that includes two indene units connected by a double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene typically involves the condensation of indanone derivatives. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as sodium acetate or piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic electronics and photopolymerization. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indanone: A closely related compound used in the synthesis of biologically active molecules.
Indane-1,3-dione: Another similar compound with applications in organic electronics and photopolymerization.
Uniqueness
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is unique due to its double indene structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .
Propriétés
Numéro CAS |
78305-15-4 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-(1,3-dihydroinden-2-ylidene)-1,3-dihydroindene |
InChI |
InChI=1S/C18H16/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8H,9-12H2 |
Clé InChI |
WPZSNYYCBZLKCX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C2CC3=CC=CC=C3C2)CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
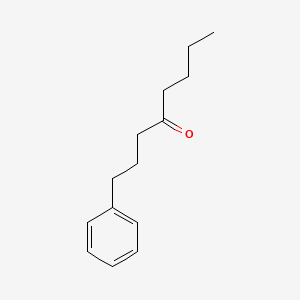
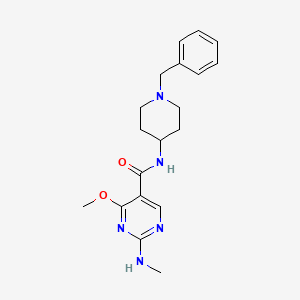
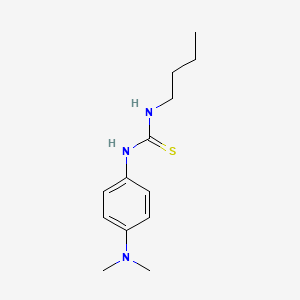
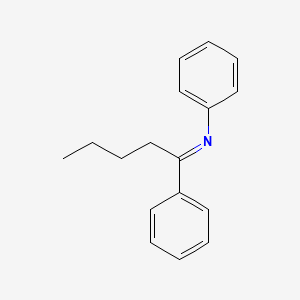


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)

![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
